Succinylmonocholine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

5518-77-4 |

|---|---|

Formule moléculaire |

C9H18NO4+ |

Poids moléculaire |

204.24 g/mol |

Nom IUPAC |

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium |

InChI |

InChI=1S/C9H17NO4/c1-10(2,3)6-7-14-9(13)5-4-8(11)12/h4-7H2,1-3H3/p+1 |

Clé InChI |

JQLBLDAELQDYMK-UHFFFAOYSA-O |

SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)O |

SMILES canonique |

C[N+](C)(C)CCOC(=O)CCC(=O)O |

Autres numéros CAS |

5518-77-4 |

Numéros CAS associés |

14720-92-4 (iodide) 5297-17-6 (chloride) |

Synonymes |

succinylmonocholine succinylmonocholine chloride succinylmonocholine iodide |

Origine du produit |

United States |

Foundational & Exploratory

Succinylmonocholine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylmonocholine, a primary metabolite of the widely used neuromuscular blocking agent succinylcholine, plays a crucial role in the duration and recovery from neuromuscular blockade. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a comprehensive examination of its interaction with nicotinic acetylcholine receptors and the resultant signaling pathways. This document is intended to serve as a critical resource for researchers and professionals engaged in the study of neuromuscular pharmacology and the development of related therapeutic agents.

Chemical Structure and Properties

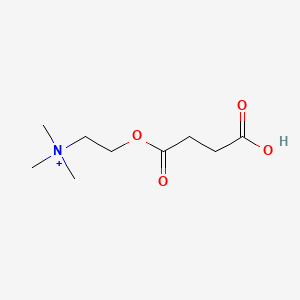

This compound is the monocholine ester of succinic acid. Its chemical structure consists of a succinic acid molecule esterified with one molecule of choline, leaving a free carboxylic acid group.

Table 1: Chemical and Physical Properties of this compound Chloride

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(3-Carboxypropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride | [1] |

| CAS Number | 5297-17-6 | |

| Chemical Formula | C₉H₁₈ClNO₄ | |

| Molecular Weight | 239.70 g/mol | |

| Melting Point | 150-151 °C | |

| Boiling Point | Not available (predicted) | |

| pKa | Not available (predicted) | |

| Solubility | Freely soluble in water; Soluble in DMSO and ethanol; Sparingly soluble in benzene and chloroform; Practically insoluble in ether. | [2] |

| Appearance | White to off-white solid |

Pharmacology and Pharmacokinetics

This compound is formed in the body via the rapid hydrolysis of succinylcholine by plasma cholinesterase (butyrylcholinesterase). It is subsequently, though more slowly, hydrolyzed to succinic acid and choline.[3] While succinylcholine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), leading to depolarization and neuromuscular blockade, this compound exhibits significantly weaker activity at these receptors.[4]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Biological Half-life | ~47 seconds (for parent compound succinylcholine) | [2] |

| Metabolism | Hydrolyzed by plasma cholinesterase to succinic acid and choline | [3] |

| Elimination | Primarily through metabolism | [3] |

Signaling Pathway

The primary pharmacological target of succinylcholine and its metabolite, this compound, is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. Succinylcholine acts as an agonist, binding to the α-subunits of the nAChR, which leads to the opening of the ion channel and depolarization of the motor endplate. This persistent depolarization results in muscle fasciculations followed by flaccid paralysis. This compound, being a much weaker agonist, contributes minimally to this initial phase but its presence and subsequent slow hydrolysis influence the recovery from neuromuscular blockade.

Experimental Protocols

Synthesis of this compound Chloride

This protocol is adapted from the synthesis of deuterated this compound.[5]

Materials:

-

Succinic anhydride

-

Dimethylaminoethanol

-

Iodomethane

-

Hydrochloric acid

-

Anhydrous diethyl ether

-

Anhydrous acetonitrile

Procedure:

-

Esterification: In a round-bottom flask, dissolve succinic anhydride (1 eq.) in anhydrous acetonitrile. Add dimethylaminoethanol (1 eq.) dropwise while stirring at room temperature. The reaction is typically stirred for 12-24 hours.

-

Quaternization: To the resulting solution of the intermediate ester, add iodomethane (1.1 eq.) and stir at room temperature for 24 hours.

-

Chloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the chloride salt.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile.[6]

Purification by Recrystallization

Solvent Selection: A suitable solvent system for recrystallization is one in which this compound chloride is soluble at elevated temperatures but poorly soluble at lower temperatures. A mixture of ethanol and water or acetonitrile can be effective.[6]

Procedure:

-

Dissolve the crude this compound chloride in a minimal amount of the hot solvent mixture.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.85% perchloric acid or a phosphate buffer) is suitable. A common ratio is 15:85 (acetonitrile:buffer).[7]

Procedure:

-

Prepare a standard solution of this compound chloride of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the test material in the mobile phase.

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to 200 nm.[7]

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the amount of this compound chloride in the sample by comparing the peak area with that of the standard.

Quantitative Data

Currently, specific quantitative data on the binding affinity (Kᵢ) and efficacy (EC₅₀) of this compound at nicotinic acetylcholine receptors are not widely available in the public domain. It is generally accepted that its potency is significantly lower than that of succinylcholine.[4] For comparison, succinylcholine has an EC₅₀ value of 10.8 µM for the activation of the muscle-type nAChR.[8][9]

Conclusion

This compound is a key molecule in understanding the complete pharmacological profile of succinylcholine. Its distinct chemical properties and significantly reduced pharmacological activity compared to its parent compound are critical for the recovery from neuromuscular blockade. The experimental protocols and data presented in this guide provide a foundational resource for researchers to further investigate the synthesis, analysis, and biological actions of this important metabolite. Further research is warranted to precisely quantify its interaction with nicotinic acetylcholine receptors and to explore any potential secondary pharmacological effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]

- 5. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN110698355A - Refining method of succinylcholine chloride - Google Patents [patents.google.com]

- 7. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]

- 8. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of Succinylmonocholine from Succinylcholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of succinylmonocholine from succinylcholine. This compound, the primary metabolite of the widely used neuromuscular blocking agent succinylcholine, is a crucial compound for pharmacological and metabolic studies. This document details both chemical and enzymatic approaches to its synthesis, methods for its purification and characterization, and the key factors influencing the conversion.

Introduction

Succinylcholine is rapidly hydrolyzed in vivo by butyrylcholinesterase (BChE), also known as plasma cholinesterase, to form this compound and choline.[1][2] This initial hydrolysis is followed by a slower breakdown of this compound into succinic acid and another molecule of choline.[1] The controlled synthesis of this compound is essential for its use as a reference standard in analytical methods, for toxicological studies, and for further investigation of its pharmacological properties. This guide outlines methodologies for the targeted synthesis of this compound via the partial hydrolysis of succinylcholine.

Factors Influencing Succinylcholine Hydrolysis

The rate of succinylcholine hydrolysis is significantly influenced by pH and temperature. Understanding these factors is critical for controlling the reaction to favor the formation of this compound. The hydrolysis is catalyzed by both hydrogen and hydroxyl ions, indicating that both acidic and alkaline conditions can promote the breakdown of succinylcholine.[3] For preparative purposes, alkaline conditions are generally employed to achieve a practical reaction rate.

| Parameter | Condition | Effect on Succinylcholine Stability | Reference(s) |

| pH | Acidic (pH 3.0 - 4.5) | Increased stability, slower hydrolysis | [3] |

| Alkaline (pH > 7) | Decreased stability, rapid hydrolysis | [4] | |

| Temperature | Refrigerated (4°C) | High stability, minimal hydrolysis | [5] |

| Room Temperature (20-26°C) | Moderate hydrolysis over time | [5] | |

| Elevated (e.g., 40°C and above) | Significantly increased rate of hydrolysis | [4] | |

| Enzyme | Butyrylcholinesterase (BChE) | Rapid enzymatic hydrolysis | [1][2] |

Experimental Protocols

Chemical Synthesis: Controlled Alkaline Hydrolysis

This protocol describes a method for the synthesis of this compound by the partial hydrolysis of succinylcholine under controlled alkaline conditions. The key to this procedure is to limit the extent of the reaction to maximize the yield of the monocholine derivative while minimizing the formation of succinic acid.

Materials:

-

Succinylcholine chloride dihydrate

-

Sodium hydroxide (NaOH), 0.1 M solution

-

Hydrochloric acid (HCl), 0.1 M solution

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Reaction vessel (e.g., beaker or round-bottom flask)

-

Ice bath

-

Thin-Layer Chromatography (TLC) supplies (silica gel plates, developing chamber, visualization reagent)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup: Dissolve a known quantity of succinylcholine chloride dihydrate in deionized water to a final concentration of 10-20 mg/mL in a reaction vessel equipped with a stir bar. Place the vessel in a controlled temperature bath (e.g., 25°C).

-

Initiation of Hydrolysis: While stirring, slowly add 0.1 M NaOH to the succinylcholine solution to raise the pH to a predetermined level (e.g., pH 10-11). The optimal pH should be determined empirically to favor mono-hydrolysis.

-

Reaction Monitoring: Monitor the progress of the reaction closely using TLC or HPLC.

-

TLC Monitoring: Spot the reaction mixture on a silica gel plate alongside standards of succinylcholine and succinic acid (if available). A suitable mobile phase, such as a mixture of acetone and 1 N hydrochloric acid (1:1), can be used for separation.[6] Visualize the spots using a suitable reagent like potassium bismuth iodide.[6] The appearance of a new spot corresponding to this compound and the diminishing intensity of the succinylcholine spot will indicate reaction progress.

-

HPLC Monitoring: Inject aliquots of the reaction mixture into an HPLC system to quantify the amounts of succinylcholine, this compound, and succinic acid. A C18 column with a mobile phase gradient of ammonium formate buffer and acetonitrile is suitable for separation.[7]

-

-

Quenching the Reaction: Once the desired conversion to this compound is achieved (as determined by the monitoring method), quench the reaction by adding 0.1 M HCl to neutralize the solution to a pH of approximately 4-5. This acidic pH will significantly slow down further hydrolysis.[3]

-

Purification: The resulting solution containing unreacted succinylcholine, this compound, succinic acid, and salts will require purification. Preparative HPLC is the recommended method for isolating this compound.

-

Preparative HPLC: Utilize a preparative scale reverse-phase column and a mobile phase system similar to that used for analytical HPLC, adjusted for the larger scale. Collect fractions corresponding to the this compound peak.

-

-

Isolation and Characterization: Pool the fractions containing pure this compound. The solvent can be removed by lyophilization or evaporation under reduced pressure. The final product should be characterized by analytical HPLC, mass spectrometry, and NMR to confirm its identity and purity.

Enzymatic Synthesis (Conceptual Protocol)

An alternative approach to chemical hydrolysis is the use of butyrylcholinesterase (BChE) for a more specific conversion.

Materials:

-

Succinylcholine chloride dihydrate

-

Butyrylcholinesterase (from equine serum or recombinant sources)

-

Phosphate buffer (e.g., pH 7.4)

-

Reaction vessel

-

Incubator or water bath (37°C)

-

Ultrafiltration device for enzyme removal

Procedure:

-

Reaction Setup: Dissolve succinylcholine chloride in a phosphate buffer (pH 7.4) in a reaction vessel.

-

Enzymatic Reaction: Add a catalytic amount of BChE to the solution. Incubate the mixture at 37°C.

-

Reaction Monitoring: Monitor the formation of this compound using HPLC as described in the chemical synthesis protocol. The reaction is expected to be rapid.

-

Enzyme Removal: Once the desired level of conversion is reached, the enzyme can be removed by ultrafiltration using a membrane with a molecular weight cutoff that retains the enzyme while allowing the smaller molecules to pass through.

-

Purification and Isolation: The resulting solution can be purified by preparative HPLC as described previously to isolate this compound.

Visualizations

References

- 1. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]

- 3. sciencegate.app [sciencegate.app]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Succinylcholine Chloride [drugfuture.com]

- 7. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of Succinylmonocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo formation of succinylmonocholine, the primary and pharmacologically less active metabolite of the neuromuscular blocking agent succinylcholine. Understanding the pharmacokinetics of succinylcholine and the dynamics of its hydrolysis into this compound is critical for optimizing drug efficacy, ensuring patient safety, and for forensic analysis. This document details the metabolic pathways, presents quantitative data on in vivo concentrations, and outlines the experimental protocols for the analysis of these compounds.

Metabolic Pathway of Succinylcholine

Succinylcholine, a depolarizing neuromuscular blocking agent, is rapidly hydrolyzed in the plasma by the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1][2] This enzymatic action results in the formation of this compound and choline.[1][2] this compound is subsequently, and more slowly, hydrolyzed by BChE to succinic acid and another molecule of choline.[1] The rapid hydrolysis of succinylcholine is the primary determinant of its short duration of action.[1]

References

An In-depth Technical Guide to the Pharmacokinetics of Succinylmonocholine in Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of succinylmonocholine, the primary and active metabolite of the neuromuscular blocking agent succinylcholine. Understanding the pharmacokinetic profile of this compound is crucial for clinical applications, particularly in anesthesia and toxicology, as well as in forensic investigations. This document details the metabolic pathway, quantitative pharmacokinetic parameters, and the experimental protocols used to elucidate these characteristics.

Metabolic Pathway of Succinylcholine

Succinylcholine (SUX) is rapidly metabolized in the plasma by the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1] This hydrolysis occurs in two steps. First, succinylcholine is broken down into this compound (SMC) and choline.[2] this compound, which has weak neuromuscular blocking activity, is then further hydrolyzed by BChE to succinic acid and another molecule of choline.[2] Due to the rapid metabolism of succinylcholine, its metabolite, this compound, has a significantly longer half-life, making it a more reliable marker for succinylcholine administration in forensic contexts.[3][4]

Quantitative Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by a triphasic plasma concentration-time course following the administration of succinylcholine.[3][4][5] This indicates a multi-compartment model of distribution and elimination. A key study involving 15 surgical patients who received a bolus injection of 80-100 mg of succinylcholine provides the most comprehensive quantitative data to date.[3][4][5]

Table 1: Pharmacokinetic Parameters of this compound in Plasma

| Parameter | Mean ± SD | Unit | Description |

| Cmax | 26.2 ± 12.4 | µg/mL | Maximum plasma concentration |

| Tmax | 0.5 ± 0.4 | min | Time to reach maximum plasma concentration |

| t½α | 0.5 ± 0.6 | min | Initial (alpha) half-life |

| t½β | 8.5 ± 6.8 | min | Second (beta) half-life |

| t½γ | 103 ± 34 | min | Terminal (gamma) half-life |

| MRT | 132 ± 47 | min | Mean residence time |

| CL | 194 ± 61 | mL/min | Apparent clearance |

Data sourced from a study of 15 surgical patients after a bolus injection of 80-100 mg succinylcholine.[5]

The pharmacokinetics of this compound were best described by a three-compartment model, which includes a central compartment and two peripheral compartments.[4][5]

Table 2: Three-Compartment Model Parameters for this compound

| Parameter | Mean ± SD | Unit | Description |

| Vc | 3.3 ± 2.4 | L | Apparent volume of the central compartment |

| V3 | 6.5 ± 2.4 | L | Apparent volume of the first peripheral compartment |

| k13 | 2.2 ± 2.2 | min⁻¹ | Rate constant for distribution from central to first peripheral compartment |

| k14 | 0.27 ± 0.19 | min⁻¹ | Rate constant for distribution from central to second peripheral compartment |

| k1e | 0.07 ± 0.04 | min⁻¹ | Elimination rate constant from the central compartment |

Data sourced from a study of 15 surgical patients after a bolus injection of 80-100 mg succinylcholine.[5]

Experimental Protocols for Pharmacokinetic Analysis

The following is a detailed methodology from a representative study that investigated the pharmacokinetics of this compound in plasma.

Study Design and Population:

-

A total of 15 patients (9 female, 6 male), with a mean age of 59.4 years, scheduled for surgical procedures were included in the study.[4][5]

Drug Administration:

-

Muscle relaxation was induced with a single intravenous bolus injection of 80-100 mg of succinylcholine.[3][4][5]

Blood Sampling and Processing:

-

Blood samples were collected over a period of 6 hours following the administration of succinylcholine.[3][4][5]

-

To prevent the in-vitro hydrolysis of succinylcholine and this compound, blood was drawn into tubes containing a cholinesterase inhibitor (paraoxon).[3][4][5]

Bioanalytical Method:

-

Plasma concentrations of this compound were quantified using a validated isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3][4][5]

-

Solid-phase extraction was employed for sample clean-up.[3][4][5]

Pharmacokinetic Analysis:

-

Individual pharmacokinetic parameters were determined from the plasma concentration-time profiles.[5]

-

The data was fitted to both a user-defined model and a three-compartment disposition model using a least-square fitted non-linear regression.[3][4][5]

Conclusion

The pharmacokinetics of this compound in human plasma are characterized by rapid formation from its parent drug, succinylcholine, followed by a slower, triphasic elimination. Its terminal half-life is significantly longer than that of succinylcholine, making it a more suitable analyte for detection over a longer period. The data and methodologies presented in this guide provide a robust foundation for researchers and clinicians working with these compounds. A thorough understanding of this compound's pharmacokinetic profile is essential for optimizing clinical use, interpreting toxicological findings, and conducting forensic investigations.

References

An In-Depth Technical Guide to the Hydrolysis of Succinylcholine to Succinylmonocholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylcholine, a depolarizing neuromuscular blocking agent, undergoes rapid hydrolysis in the plasma, a critical process that dictates its short duration of action. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of succinylcholine to its initial metabolite, succinylmonocholine. The reaction is primarily catalyzed by butyrylcholinesterase (BChE), also known as pseudocholinesterase. This document delves into the core aspects of this metabolic pathway, including the kinetic parameters of the wild-type enzyme and its clinically significant genetic variants, detailed experimental protocols for the assessment of enzyme activity and metabolite quantification, and the influence of various physicochemical factors on the hydrolysis rate. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacogenetic studies.

Introduction

Succinylcholine, a dicholine ester of succinic acid, is widely utilized in clinical practice to induce short-term muscle relaxation for procedures such as tracheal intubation.[1] Its pharmacological effect is terminated by its rapid breakdown in the bloodstream. The primary metabolic pathway involves a two-step hydrolysis process, initiated by the conversion of succinylcholine to this compound and choline.[2] This initial and rate-determining step is catalyzed by the enzyme butyrylcholinesterase (BChE, EC 3.1.1.8), which is synthesized in the liver and circulates in the plasma.[3][4] Subsequently, this compound is further, albeit more slowly, hydrolyzed by BChE to succinic acid and another molecule of choline.

The efficiency of this hydrolysis is of paramount importance, as genetic variations in the BCHE gene can lead to decreased enzyme activity, resulting in prolonged neuromuscular blockade and postoperative apnea in affected individuals.[3][5] Understanding the kinetics and contributing factors of this enzymatic reaction is therefore crucial for predicting patient response, developing safer anesthetic protocols, and advancing the field of pharmacogenetics.

The Enzymatic Hydrolysis Pathway

The hydrolysis of succinylcholine is a two-step process, with both steps being catalyzed by butyrylcholinesterase.

-

Step 1: Succinylcholine is hydrolyzed to this compound and choline.

-

Step 2: this compound is hydrolyzed to succinic acid and choline.

The first step of this reaction is significantly faster than the second.

Quantitative Data on Succinylcholine Hydrolysis

The enzymatic hydrolysis of succinylcholine by BChE follows Michaelis-Menten kinetics. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), as well as the turnover number (kcat), provide quantitative measures of the enzyme's efficiency. These parameters are significantly altered by genetic variations in the BCHE gene.

Table 1: Kinetic Parameters for the Hydrolysis of Succinylcholine by Human Butyrylcholinesterase (Wild-Type)

| Parameter | Value | Reference |

| Km | 57 ± 7 µM | [6] |

| kcat | 516 ± 33 min-1 | [6] |

| kcat/Km | 9 x 106 M-1min-1 | [6] |

Table 2: Impact of Common BCHE Genetic Variants on Enzyme Activity

| Variant | Genotype Example | Effect on BChE Activity | Reference |

| Atypical (A) | Homozygous (AA) | 60-70% decrease in enzyme activity | [7] |

| Kalow (K) | Heterozygous (UK) | ~30% reduction in enzyme activity | [8] |

| Fluoride-Resistant (F) | Heterozygous (UF) | Mild to moderate reduction in enzyme activity | [9] |

| Silent (S) | Homozygous (SS) | Complete or near-complete absence of enzyme activity | [5] |

Factors Influencing the Rate of Hydrolysis

Several factors can influence the rate at which succinylcholine is hydrolyzed by BChE.

4.1. pH

Butyrylcholinesterase activity is pH-dependent. While generally considered to be inactive at a pH below 5, BChE retains some activity at lower pH values in the presence of excess substrate.[10] The optimal pH for human BChE activity with butyrylthiocholine as a substrate is around 7.0 to 8.0.[11][12] For the hydrolysis of succinylcholine specifically, a pH of 7.5 has been used in in vitro assays.[13]

4.2. Temperature

Enzyme activity is also temperature-dependent. The optimal temperature for serum cholinesterase activity is reported to be 37°C.[14] Inactivation of BChE begins at approximately 51°C and is complete between 54-57°C.[15] Thermal inactivation of BChE has been found to be a reversible process that follows first-order kinetics.[16]

4.3. Inhibitors

A variety of compounds can inhibit BChE activity, thereby prolonging the effects of succinylcholine. These inhibitors are crucial for both in vitro assays and for understanding potential drug-drug interactions.

Table 3: Common Inhibitors of Butyrylcholinesterase

| Inhibitor | Type of Inhibition | Ki Value | Reference |

| Dibucaine | Competitive | 1.3 µM (with butyrylthiocholine) | [11] |

| Fluoride | Uncompetitive | - | [8] |

| Physostigmine | Reversible | - |

Experimental Protocols

Accurate measurement of BChE activity and the quantification of succinylcholine and its metabolites are essential for both research and clinical diagnostics.

5.1. Measurement of Butyrylcholinesterase Activity (Ellman's Method)

The Ellman's method is a widely used spectrophotometric assay for measuring cholinesterase activity. It relies on the hydrolysis of a thiocholine ester substrate, such as S-butyrylthiocholine iodide, by BChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[2]

Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

Prepare a 2 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Prepare a stock solution of S-butyrylthiocholine iodide (e.g., 5 mM) in distilled water.

-

-

Sample Preparation:

-

Dilute the plasma or serum sample with the phosphate buffer. A 400-fold dilution is often optimal.[2]

-

-

Assay Procedure (for a 96-well plate format):

-

To each well, add 10 µL of the diluted serum sample and 40 µL of the phosphate buffer.

-

Add 50 µL of the 2 mM DTNB solution to each well.

-

Incubate the plate for 10 minutes at 25°C to allow for temperature equilibration and to complete the reaction of DTNB with any free sulfhydryl groups in the sample.[2]

-

Initiate the reaction by adding 100 µL of the S-butyrylthiocholine iodide solution to each well.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Calculate the BChE activity using the Beer-Lambert law, where the molar extinction coefficient of the 5-thio-2-nitrobenzoate anion is 14,150 M-1cm-1.

-

5.2. Quantification of Succinylcholine and this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of succinylcholine and its metabolite, this compound.

Protocol Outline:

-

Sample Preparation:

-

To prevent in vitro hydrolysis of succinylcholine after sample collection, blood should be collected in tubes containing a cholinesterase inhibitor.

-

Perform a solid-phase extraction (SPE) to isolate the analytes from the plasma or serum matrix. This often involves the use of an ion-pairing reagent like heptafluorobutyric acid (HFBA).[17]

-

-

Chromatographic Separation:

-

Use a reverse-phase HPLC column (e.g., C18) for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate at pH 3.5) and an organic solvent (e.g., acetonitrile).[17]

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Set up multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for succinylcholine, this compound, and their corresponding internal standards (e.g., deuterated analogs).

-

5.3. Phenotyping of BChE Variants: Dibucaine and Fluoride Number Determination

The dibucaine number (DN) and fluoride number (FN) are used to phenotype BChE variants based on their differential inhibition by dibucaine and sodium fluoride, respectively.

Protocol for Dibucaine Number:

-

Measure the baseline BChE activity of a serum or plasma sample using the Ellman's method as described above.

-

Perform a second activity measurement in the presence of a standardized concentration of dibucaine (typically 10-5 M).[18]

-

Calculate the dibucaine number as the percentage of inhibition of BChE activity by dibucaine.

-

DN = [1 - (Activity with dibucaine / Baseline activity)] x 100

-

Interpretation of Dibucaine Numbers:

-

Normal (UU genotype): DN > 70-80

-

Heterozygous (e.g., UA genotype): DN 40-60

-

Homozygous Atypical (AA genotype): DN < 30

A similar procedure is followed for the determination of the fluoride number, using sodium fluoride as the inhibitor.

Conclusion

The hydrolysis of succinylcholine to this compound is a critical metabolic step that governs the clinical efficacy and safety of this widely used muscle relaxant. This in-depth technical guide has provided a comprehensive overview of the enzymatic process, including the kinetic parameters, influencing factors, and detailed experimental protocols for its study. A thorough understanding of this pathway, particularly in the context of genetic variations of butyrylcholinesterase, is essential for advancing personalized medicine in anesthesiology and for the development of novel therapeutics with improved safety profiles. The data and methodologies presented herein serve as a valuable resource for the scientific community engaged in these endeavors.

References

- 1. Rapid identification of atypical variant of plasma butyrylcholinesterase by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Butyryl-cholinesterase deficiency: A case report of delayed recovery after general anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The hydrolysis of succinyldicholine by cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolonged Neuromuscular Blockade Following Succinylcholine Administration to a Patient with a Reduced Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical and genetic analysis of butyrylcholinesterase (BChE) in a family, due to prolonged neuromuscular blockade after the use of succinylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA mutation associated with the human butyrylcholinesterase K-variant and its linkage to the atypical variant mutation and other polymorphic sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nasetjournal.com [nasetjournal.com]

- 10. High activity of human butyrylcholinesterase at low pH in the presence of excess butyrylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Butyrylcholinesterase for protection from organophosphorus poisons; catalytic complexities and hysteretic behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation [mdpi.com]

- 13. Reversal of Succinylcholine Induced Apnea with an Organophosphate Scavenging Recombinant Butyrylcholinesterase | PLOS One [journals.plos.org]

- 14. The temperature activity relationships of serum cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thermal inactivation of the molecular forms of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermal inactivation of butyrylcholinesterase and acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic study of the thermal inactivation of cholinesterase enzymes immobilized in solid matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Succinylmonocholine at the Neuromuscular Junction

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Succinylcholine, a depolarizing neuromuscular blocking agent, exerts its effects through its interaction with the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. Its primary metabolite, succinylmonocholine, also contributes to the pharmacological profile, albeit with significantly weaker activity. This technical guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound and its parent compound. It covers the biphasic nature of the neuromuscular block, quantitative pharmacodynamics, and the experimental protocols essential for its study. This document is intended to serve as a comprehensive resource for professionals engaged in neuromuscular pharmacology research and drug development.

Core Mechanism of Action at the Nicotinic Acetylcholine Receptor (nAChR)

Succinylcholine is structurally composed of two linked acetylcholine (ACh) molecules. Its primary mechanism of action, and that of its metabolite this compound, is initiated by binding to the α-subunits of the postsynaptic nAChR, mimicking the endogenous neurotransmitter, acetylcholine.[1][2][3] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine and its metabolite are more resistant to this degradation, leading to a prolonged interaction with the receptor.[3] This prolonged agonism is the basis for its characteristic biphasic neuromuscular block.

Agonist Binding and Initial Depolarization (Phase I Block)

Upon administration, succinylcholine diffuses across the synaptic cleft and binds to the nAChRs. This binding event triggers a conformational change in the receptor, opening its intrinsic ion channel.[4] This initial, persistent activation of the nAChR leads to a sustained depolarization of the motor endplate.[3][5]

This depolarization propagates to the adjacent sarcolemma, activating voltage-gated sodium channels and causing generalized, uncoordinated muscle contractions known as fasciculations.[1][3][6] However, the sustained depolarization maintains the voltage-gated sodium channels in an inactivated state, preventing them from repolarizing.[2][5] Consequently, the muscle fiber becomes refractory to further stimulation by acetylcholine, resulting in a flaccid paralysis. This entire process is defined as a Phase I block.[2]

Succinylcholine is rapidly metabolized in the plasma by butyrylcholinesterase (also known as pseudocholinesterase) into this compound.[2][7] this compound itself is a weak agonist at the nAChR and is subsequently hydrolyzed more slowly to succinic acid and choline.[2] The neuromuscular blocking activity of this compound is described as very weak.[2]

Ion Channel Gating and Flux

The activation of the nAChR by succinylcholine or this compound opens a non-selective cation channel. This allows for the influx of sodium (Na+) ions into the muscle cell and the efflux of potassium (K+) ions out of the cell, down their respective electrochemical gradients.[4][6] The net effect is a depolarization of the postsynaptic membrane. The prolonged opening of these channels during a Phase I block can lead to a clinically significant increase in extracellular potassium levels.[1]

Receptor Desensitization and Phase II Block

With prolonged or repeated exposure to succinylcholine, the nature of the neuromuscular block changes. The postsynaptic membrane gradually repolarizes, yet it remains unresponsive to acetylcholine. This phase is known as a Phase II block and is characterized by a "desensitization" of the nAChRs.[8]

The precise mechanisms of Phase II block are complex but are thought to involve conformational changes in the nAChR that leave it in a prolonged closed, non-conducting state, even in the presence of an agonist.[8] This desensitized state has a high affinity for agonists, which may trap the receptor in this non-functional conformation.[8] Presynaptic effects, potentially reducing the synthesis and mobilization of acetylcholine, may also contribute to the characteristics of a Phase II block.[8] Clinically, a Phase II block resembles the fade phenomenon seen with non-depolarizing neuromuscular blockers.[8]

Quantitative Pharmacodynamics

The interaction of succinylcholine and its metabolite with the nAChR can be quantified by their binding affinities and their effect on ion channel kinetics. While extensive data exists for succinylcholine, quantitative data for this compound is limited, reflecting its significantly lower potency.

Table 1: Comparative Receptor Activation and Affinity

| Compound | Receptor Type | Parameter | Value | Species/System | Reference |

| Acetylcholine | Muscle-type nAChR | - | High Potency Agonist | Frog | [9] |

| Succinylcholine | Human Muscle-type nAChR | EC₅₀ | 10.8 µM | Xenopus Oocytes | [10] |

| Succinylcholine | Muscle-type nAChR | Potency vs. ACh | ~7.6-fold less potent | Frog | [9] |

| This compound | Muscle-type nAChR | Potency | Very weak activity | Human | [2] |

Table 2: Ion Channel Kinetic Parameters

| Compound | Parameter | Effect | Value | Species/System | Reference |

| Succinylcholine | Channel Blocker | Equilibrium Constant (K_B) | ~200 µM | Frog Muscle | [9] |

| Succinylcholine | Maximum Open Probability | Limitation | ~0.36 | Frog Muscle | [9] |

| Succinylcholine | Channel Blockage Duration | Mean | ~65 µs | Frog Muscle | [9] |

Experimental Protocols for Neuromuscular Junction Analysis

The elucidation of the mechanism of action for compounds like this compound relies on precise electrophysiological techniques.

Two-Electrode Voltage Clamp (TEVC) of nAChRs Expressed in Xenopus Oocytes

The TEVC technique is a robust method for studying the function of ligand-gated ion channels in a controlled system.

Methodology:

-

Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired nAChR (e.g., human adult muscle type: α₁, β₁, δ, ε). The oocytes are then incubated for 2-7 days to allow for receptor expression on the plasma membrane.

-

Electrophysiological Recording:

-

An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a buffer solution (e.g., ND96).

-

Two microelectrodes, filled with a conductive solution like 3M KCl, are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current.

-

A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific value (e.g., -70 mV).

-

The agonist (succinylcholine or this compound) is applied via the perfusion system at varying concentrations.

-

-

Data Acquisition: The amplifier records the current required to maintain the clamped voltage. This current is equal in magnitude and opposite in charge to the flow of ions through the activated nAChR channels.

-

Analysis: Dose-response curves are generated by plotting the peak current response against the agonist concentration. These curves are then fitted to the Hill equation to determine parameters like EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient.

Patch-Clamp Electrophysiology of Cultured Myotubes

Patch-clamp allows for the high-resolution recording of single-channel currents, providing detailed insights into ion channel kinetics.

Methodology:

-

Cell Culture: A suitable cell line expressing nAChRs (e.g., BC3H1 mouse tumor cells or primary myotubes) is cultured on glass coverslips.

-

Pipette Preparation: Recording micropipettes are fabricated from borosilicate glass capillaries using a micropipette puller. The tip is fire-polished to a smooth surface with a diameter of ~1 µm. The pipette is filled with an appropriate intracellular solution and the agonist of interest (e.g., acetylcholine or succinylcholine) at a known concentration.

-

Seal Formation: The micropipette is carefully lowered onto the surface of a myotube. Gentle suction is applied to form a high-resistance "gigaohm" seal (R > 1 GΩ) between the pipette tip and the cell membrane. This electrically isolates the small patch of membrane under the pipette.

-

Recording Configuration (Cell-Attached): In the cell-attached configuration, the cell membrane remains intact. This allows for the recording of currents from the ion channels within the patch without disturbing the intracellular environment.

-

Data Acquisition and Analysis:

-

A constant membrane potential is applied across the patch. The patch-clamp amplifier records the picoampere-level currents flowing through single nAChR channels as they open and close.

-

Specialized software is used to analyze the recordings to determine key kinetic parameters, including single-channel conductance, mean open time, mean closed time, and open probability, in the presence of the agonist.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound at the nAChR.

Experimental Workflow for Electrophysiological Analysis

Caption: Workflow for electrophysiological analysis of nAChR modulators.

Logical Relationship of Biphasic Neuromuscular Block

Caption: Logical progression from Phase I to Phase II neuromuscular block.

References

- 1. Clinical Pharmacology of Drugs Acting at the Neuromuscular Junction | Anesthesia Key [aneskey.com]

- 2. openanesthesia.org [openanesthesia.org]

- 3. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indirect inhibitory effect of succinylcholine on acetylcholine-activated channel activities and its modulation by external Ca2+ in mouse skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The actions of suxamethonium (succinyldicholine) as an agonist and channel blocker at the nicotinic receptor of frog muscle [pubmed.ncbi.nlm.nih.gov]

- 10. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Detection Window of Succinylmonocholine in Forensic Toxicology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the detection window for succinylmonocholine (SMC), the primary metabolite of the neuromuscular blocking agent succinylcholine (SUX), in forensic toxicology. Due to the rapid enzymatic hydrolysis of succinylcholine in the body, its detection is often challenging. Consequently, toxicological analysis frequently targets the more stable metabolite, this compound, to confirm exposure. This document details the metabolic pathway, factors influencing detection, analytical methodologies, and quantitative data from various studies.

Introduction

Succinylcholine is a depolarizing neuromuscular blocking agent used clinically to induce short-term muscle relaxation for procedures like endotracheal intubation.[1] Its rapid onset and short duration of action are due to its swift metabolism by plasma cholinesterases.[1][2] However, in forensic contexts, particularly in cases of suspected poisoning, the lability of succinylcholine presents a significant analytical challenge.[3][4] The detection of its metabolite, this compound, therefore, becomes a critical marker for confirming the administration of succinylcholine.[4] Understanding the detection window of SMC is paramount for accurate toxicological interpretation.

Metabolism of Succinylcholine

Succinylcholine is rapidly hydrolyzed in the plasma by butyrylcholinesterase (also known as pseudocholinesterase) to this compound and choline.[5] this compound is then more slowly hydrolyzed to succinic acid and choline.[6] This two-step enzymatic degradation is central to the pharmacokinetics of succinylcholine and dictates the transient presence of the parent drug and the extended presence of its primary metabolite.

Below is a diagram illustrating the metabolic pathway of succinylcholine.

References

- 1. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]

- 2. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. drugs.com [drugs.com]

Endogenous Succinylmonocholine: A Technical Examination of its Presence and Quantification in Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylmonocholine (SMC), the primary metabolite of the neuromuscular blocking agent succinylcholine, has been a subject of significant interest in the fields of toxicology and forensic science. While its presence is routinely investigated as a marker of exogenous succinylcholine administration, emerging evidence suggests the possibility of an endogenous presence of SMC in various tissues, independent of external exposure. This technical guide provides an in-depth analysis of the current state of knowledge regarding endogenous this compound, including quantitative data from key studies, detailed experimental protocols for its detection, and a discussion of the ongoing debate surrounding its origins. The potential for postmortem formation and the implications for forensic toxicology are also explored. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in related areas.

Introduction

Succinylcholine is a depolarizing neuromuscular blocking agent widely used in clinical settings to induce muscle relaxation. Its rapid hydrolysis in the body to this compound and subsequently to succinic acid and choline is a well-established metabolic pathway. The detection of this compound in biological samples has therefore been a cornerstone in the forensic diagnosis of succinylcholine poisoning. However, the unexpected detection of SMC in tissues from individuals with no known exposure to succinylcholine has raised critical questions about its potential endogenous origin. Understanding the baseline levels and distribution of endogenous SMC is paramount for accurate interpretation of toxicological findings and may open new avenues of research into its physiological relevance.

Quantitative Data on Endogenous this compound in Tissues

The quantification of endogenous this compound in tissues is a complex analytical challenge due to its low concentrations and the potential for ex vivo hydrolysis of other choline esters. To date, the available data is limited and presents a conflicting picture, highlighting the need for further research in this area.

A key study by LeBeau and Quenzer (2003) provided the first quantitative evidence for the presence of endogenous this compound in human tissues. Their findings are summarized in the table below.

Table 1: Estimated Concentrations of Endogenous this compound in Human Tissues (LeBeau and Quenzer, 2003)

| Tissue | Estimated Concentration Range (pg/g) |

| Liver | 0.01 - 0.20 |

| Brain | 0.01 - 0.20 |

It is important to note that these concentrations are estimates and were detected in postmortem tissue samples. The study authors themselves raised the question of whether this compound is a naturally occurring product in living individuals or if its presence is due to postmortem production.

In contrast to these findings, a subsequent study by Kuepper et al. (2011) did not detect native this compound in fresh tissues (brain, liver, and kidney) from individuals with no history of succinylcholine administration. This study did, however, suggest the possibility of SMC detection in liver samples after long-term storage and in decomposed bodies, potentially of microbial origin. The conflicting findings of these two studies underscore the current uncertainty surrounding the endogenous presence of this compound in fresh, non-decomposed tissues.

Experimental Protocols for the Detection and Quantification of this compound

The reliable detection and quantification of this compound in complex biological matrices like tissues require highly sensitive and specific analytical methods. The following sections detail the key steps involved in a typical analytical workflow, drawing from methodologies described in the scientific literature.

Tissue Homogenization and Extraction

The initial step involves the homogenization of tissue samples to release the analyte of interest.

-

Protocol:

-

A known weight of the tissue sample is homogenized in a suitable buffer, often at a low temperature to minimize enzymatic activity.

-

An internal standard, such as a deuterated analog of this compound (SMC-d3), is added to the homogenate to correct for extraction losses and matrix effects.

-

The homogenate is then subjected to an extraction procedure to isolate this compound from other tissue components. Common techniques include:

-

Solid-Phase Extraction (SPE): This is a widely used method for sample clean-up and concentration. A variety of SPE cartridges are available, and the choice depends on the specific properties of the analyte and the matrix. For this compound, ion-pair solid-phase extraction has been shown to be effective.

-

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases.

-

-

Analytical Instrumentation and Detection

Due to the low endogenous concentrations, highly sensitive analytical techniques are required for the detection and quantification of this compound.

-

Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

-

Chromatography: Reversed-phase liquid chromatography is commonly employed to separate this compound from other components in the extract.

-

Mass Spectrometry: Electrospray ionization (ESI) is a suitable ionization technique for the non-volatile and polar this compound molecule. In tandem mass spectrometry (MS/MS), a specific precursor ion of this compound is selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and minimizes interferences from the complex tissue matrix.

-

Method Validation

Any analytical method used for the quantification of endogenous this compound must be rigorously validated to ensure the accuracy and reliability of the results. Key validation parameters include:

-

Linearity and range

-

Limit of detection (LOD) and limit of quantification (LOQ)

-

Accuracy and precision

-

Selectivity and specificity

-

Matrix effects

-

Stability of the analyte in the matrix

Visualizations: Pathways and Workflows

Metabolic Pathway of Exogenous Succinylcholine

The following diagram illustrates the well-established metabolic breakdown of exogenously administered succinylcholine.

Methodological & Application

Application Note: Quantification of Succinylmonocholine in Biological Matrices using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylmonocholine (SMC) is the primary and more stable metabolite of succinylcholine (suxamethonium), a potent neuromuscular blocking agent used in anesthesia and emergency medicine. Due to the rapid in-vivo hydrolysis of succinylcholine, direct detection is challenging, making this compound a crucial biomarker for monitoring its use and in forensic toxicology.[1][2] This application note provides a detailed, validated method for the sensitive and selective quantification of this compound in biological matrices, such as serum and urine, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on a robust solid-phase extraction (SPE) procedure and stable isotope dilution for accurate quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described HPLC-MS/MS method for the quantification of this compound.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |

| This compound | Serum | 2.5[3] | 8.6[3] |

| This compound | Urine | 1.5[3] | 4.9[3] |

Table 2: Method Precision and Accuracy

| Matrix | Concentration Level | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |

| Serum | Low | < 15[3] | < 15[3] | 90-110[3] |

| Serum | High | < 10[3] | < 10[3] | 90-110[3] |

| Urine | Low | < 15[3] | < 15[3] | 90-110[3] |

| Urine | High | < 10[3] | < 10[3] | 90-110[3] |

Table 3: Recovery

| Analyte | Matrix | Extraction Recovery (%) |

| This compound | Serum | 88.1 - 103.9[3] |

| This compound | Urine | 88.1 - 103.9[3] |

Experimental Protocols

This section details the materials and procedures for the quantification of this compound.

Materials and Reagents

-

This compound reference standard

-

This compound-d3 (SMC-d3) internal standard[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Heptafluorobutyric acid (HFBA)

-

Biological matrix (serum, urine)

Sample Preparation

-

Sample Thawing and Centrifugation: Thaw frozen biological samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Aliquoting and Internal Standard Spiking: Transfer 1 mL of the supernatant (serum or urine) to a clean polypropylene tube. Add the internal standard (SMC-d3) to achieve a final concentration of 50 ng/mL.

-

Acidification and Ion-Pairing Reagent Addition: Acidify the sample by adding 100 µL of 1M HCl. Add 100 µL of heptafluorobutyric acid (HFBA) as an ion-pairing reagent.[3] Vortex for 10 seconds.

-

Solid-Phase Extraction (SPE):

-

Condition the Strata-X SPE cartridge with 3 mL of methanol followed by 3 mL of HPLC-grade water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 2 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (95% Mobile Phase A: 5% Mobile Phase B).

HPLC-MS/MS Analysis

Chromatographic Conditions:

| Parameter | Value |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm)[3] |

| Mobile Phase A | 5 mM Ammonium formate in water, pH 3.5 (adjusted with formic acid)[3] |

| Mobile Phase B | Acetonitrile[3] |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 13 minutes[3] |

Mass Spectrometric Conditions:

| Parameter | Value |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 205 -> 146, 205 -> 87; SMC-d3: m/z 208 -> 149, 208 -> 90 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Declustering Potential | Optimized for each transition |

| Entrance Potential | 10 V |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Heater) | 60 psi |

| Curtain Gas | 30 psi |

| Temperature | 550°C |

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for this compound quantification.

Sample Preparation Logic

Caption: Detailed steps of the sample preparation protocol.

References

- 1. Pharmacokinetic properties of this compound in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation and elimination of succinylcholine and this compound and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: Solid-Phase Extraction of Succinylmonocholine from Serum

Introduction

Succinylmonocholine is the primary and more stable metabolite of succinylcholine, a potent neuromuscular blocking agent. Due to the rapid in-vivo hydrolysis of succinylcholine, the detection of this compound in serum is a crucial indicator for confirming the administration of its parent compound in clinical and forensic toxicology. Solid-phase extraction (SPE) is a widely used technique for the clean-up and concentration of this compound from complex biological matrices like serum prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from serum, based on a validated ion-pairing reversed-phase SPE method.

Principle of the Method

This method utilizes a polymeric reversed-phase SPE cartridge in conjunction with an ion-pairing reagent, heptafluorobutyric acid (HFBA). The HFBA forms an ion pair with the positively charged quaternary amine of this compound, increasing its hydrophobicity and enabling its retention on the reversed-phase sorbent. The retained analyte is then eluted with a high percentage of organic solvent, effectively separating it from endogenous serum components. The subsequent analysis by LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the solid-phase extraction and subsequent LC-MS/MS analysis of this compound in serum, as reported in a validated study.[1]

| Parameter | Value (in Serum) | Reference |

| Limit of Detection (LOD) | 2.5 ng/mL | [1] |

| Limit of Quantification (LOQ) | 8.6 ng/mL | [1] |

| Extraction Recovery | 88.1% - 103.9% | [1] |

| Intra-day Precision (%RSD) | < 15% (at lowest conc.), < 10% (at elevated conc.) | [1] |

| Inter-day Precision (%RSD) | < 15% (at lowest conc.), < 10% (at elevated conc.) | [1] |

| Accuracy | Within ±10% | [1] |

Experimental Protocol

This protocol details the materials and step-by-step procedure for the solid-phase extraction of this compound from serum samples.

Materials and Reagents

-

SPE Cartridges: Strata-X polymeric reversed-phase cartridges (33 µm, 200 mg/3 mL) or equivalent.[2]

-

Heptafluorobutyric acid (HFBA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Deionized water

-

Internal Standard: Deuterated this compound (SMC-d3) for isotope dilution mass spectrometry.[1][2]

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

LC-MS/MS system

Procedure

-

Sample Preparation:

-

SPE Cartridge Conditioning:

-

Condition the Strata-X SPE cartridge by passing 3 mL of methanol through the cartridge.

-

Equilibrate the cartridge by passing 3 mL of deionized water. Ensure the sorbent does not run dry.

-

-

Sample Loading:

-

Load the prepared serum sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of deionized water to remove polar interferences.

-

Wash the cartridge with a second aliquot of 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.

-

-

Elution:

-

Elute the this compound from the cartridge by passing 3 mL of a high-percentage organic solvent (e.g., acetonitrile or methanol) through the cartridge.

-

Collect the eluate in a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and 5 mM ammonium formate buffer at pH 3.5).[1]

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

-

Separation is typically achieved on a C18 column (e.g., Phenomenex Synergi Hydro RP C18, 4 µm, 150 x 2 mm) with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous buffer like 5 mM ammonium formate at pH 3.5.[1]

-

Detection is performed using a tandem mass spectrometer in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

-

Visualizations

Experimental Workflow for SPE of this compound

Caption: Workflow of the solid-phase extraction of this compound from serum.

Signaling Pathway of Succinylcholine Metabolism

Caption: Metabolic pathway of succinylcholine to this compound.

References

Application Notes and Protocols for Succinylmonocholine Analysis by Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of succinylmonocholine (SMC), the primary metabolite of the neuromuscular blocking agent succinylcholine (SUX), using isotope dilution mass spectrometry. The protocols detailed herein are intended for use in clinical and forensic toxicology, as well as in drug development settings.

Introduction

Succinylcholine is a rapidly acting muscle relaxant that is quickly hydrolyzed in vivo by butyrylcholinesterase to this compound and subsequently to succinic acid and choline.[1][2][3][4] Due to the extremely short half-life of succinylcholine, the detection and quantification of its more stable metabolite, this compound, is crucial for monitoring its use and in toxicological investigations.[1][5] Isotope dilution mass spectrometry, particularly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), offers a highly sensitive and specific method for the accurate quantification of this compound in biological matrices.[6][7] This method relies on the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and corrects for variations in sample preparation and instrument response.[8]

Metabolic Pathway of Succinylcholine

Succinylcholine is metabolized in the plasma by the enzyme butyrylcholinesterase (BCHE), also known as pseudocholinesterase.[2][3][4] This enzyme hydrolyzes succinylcholine into this compound, which is then further, albeit more slowly, broken down into succinic acid and choline.[3][9]

Caption: Metabolic breakdown of succinylcholine.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the analysis of this compound in biological samples using isotope dilution HPLC-MS/MS.

Caption: Workflow for this compound analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine.[6][7]

Table 1: Limits of Detection (LOD) and Quantitation (LOQ)

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |

| Succinylcholine | Serum | 1.9 | 6.0 |

| This compound | Serum | 2.5 | 8.6 |

| Succinylcholine | Urine | 1.4 | 4.0 |

| This compound | Urine | 1.5 | 4.9 |

Table 2: Precision and Accuracy

| Concentration Level | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |

| Low | <15% | <15% | 90-110% |

| High | <10% | <10% | 90-110% |

Table 3: Extraction Recovery

| Analyte | Matrix | Extraction Recovery (%) |

| Succinylcholine | Serum/Urine | 88.1 - 103.9 |

| This compound | Serum/Urine | 88.1 - 103.9 |

Detailed Experimental Protocols

Internal Standard Preparation

A deuterated internal standard, such as this compound-d3 (SMC-d3), is essential for accurate quantification.[1][6] The synthesis of SMC-d3 involves the esterification of succinic acid anhydride with dimethylaminoethanol, followed by reaction with iodomethane-d3.[1] A stock solution of the internal standard should be prepared in an appropriate solvent, such as methanol, and stored at a low temperature.

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from a validated method for serum and urine samples.[6][7]

Materials:

-

Serum or urine samples

-

SMC-d3 internal standard solution

-

Heptafluorobutyric acid (HFBA)

-

Strata-X polymeric reversed-phase solid-phase extraction (SPE) cartridges

-

Methanol

-

Acetonitrile

-

5 mM Ammonium formate buffer (pH 3.5)

Procedure:

-

Acidify the serum or urine samples.

-

Add the SMC-d3 internal standard solution to each sample.

-

Condition the Strata-X SPE cartridges with methanol followed by water.

-

Load the acidified samples onto the SPE cartridges.

-

Wash the cartridges with a weak organic solvent to remove interferences.

-

Elute the this compound and the internal standard with a stronger organic solvent containing an ion-pairing agent like HFBA.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

High-performance liquid chromatography system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions: [6]

-

Column: Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm)

-

Mobile Phase A: 5 mM Ammonium formate buffer, pH 3.5

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to separate this compound from other matrix components.

-

Flow Rate: As per column specifications.

-

Injection Volume: 5 µL

-

Run Time: Approximately 13 minutes

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor at least two characteristic ion transitions for both this compound and its deuterated internal standard to ensure correct identification and quantification and to avoid potential interferences.[10]

Conclusion

The use of isotope dilution mass spectrometry provides a robust, sensitive, and specific method for the quantitative analysis of this compound in biological matrices. The detailed protocols and performance data presented here serve as a valuable resource for researchers and professionals in toxicology and drug development, enabling the reliable measurement of this critical metabolite. Adherence to validated procedures and the use of appropriate internal standards are paramount for achieving accurate and reproducible results.

References

- 1. Synthesis and characterization of succinylcholine-d18 and this compound-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]

- 5. researchgate.net [researchgate.net]

- 6. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and this compound in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound analytics as an example for selectivity problems in high-performance liquid chromatography/tandem mass spectrometry, and resulting implications for analytical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Deuterated Succinylmonocholine Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylmonocholine (SMC) is the primary and transient metabolite of the depolarizing neuromuscular blocking agent succinylcholine. The rapid in vivo hydrolysis of succinylcholine to this compound, and subsequently to the endogenous compounds succinic acid and choline, presents a significant challenge for its detection and quantification in biological matrices. Accurate measurement of succinylcholine and this compound is crucial in clinical and forensic toxicology.

Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis of small molecules in complex biological samples. This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. The use of a deuterated internal standard for this compound (SMC-d3) allows for precise quantification by correcting for variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the synthesis of deuterated this compound (SMC-d3) as an internal standard, based on established chemical principles. The synthesis is a two-step process involving the formation of a desmethyl-SMC intermediate followed by quaternization with a deuterated methylating agent.

Synthesis Workflow

The synthesis of deuterated this compound (SMC-d3) proceeds through a two-step reaction. The first step is the esterification of succinic anhydride with dimethylaminoethanol to produce the intermediate, desmethyl-succinylmonocholine. The second step involves the quaternization of the tertiary amine of the intermediate with deuterated iodomethane (iodomethane-d3) to yield the final product, this compound-d3.

Caption: Chemical synthesis workflow for deuterated this compound (SMC-d3).

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for esterification and amine quaternization.

Step 1: Synthesis of Desmethyl-Succinylmonocholine (Intermediate)

This procedure describes the mono-esterification of succinic anhydride with dimethylaminoethanol.

Materials:

-

Succinic anhydride

-

N,N-Dimethylaminoethanol

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid (catalyst)

-

Potassium carbonate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add succinic anhydride (1 molar equivalent), N,N-dimethylaminoethanol (1 molar equivalent), and anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 molar equivalents).

-

Heat the mixture to reflux with vigorous stirring. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-35 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with an aqueous solution of potassium carbonate to neutralize the catalyst and remove any unreacted succinic acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude desmethyl-succinylmonocholine intermediate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of this compound-d3 (Final Product)